4-amino-2-fluoro-3-methylbutanoic acid hydrochloride

Description

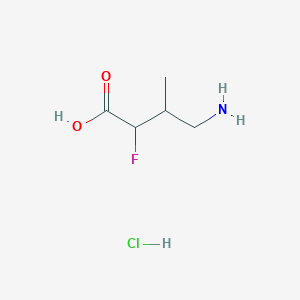

4-Amino-2-fluoro-3-methylbutanoic acid hydrochloride (molecular formula: C₅H₁₁ClFNO₂; molecular weight: 207.66) is a fluorinated amino acid derivative with a hydrochloride salt modification. Its structure comprises a butanoic acid backbone substituted with:

- An amino group (-NH₂) at position 4,

- A fluorine atom (-F) at position 2,

- A methyl group (-CH₃) at position 3,

- A hydrochloride (-HCl) salt at the carboxylic acid terminus.

This compound is primarily used in medicinal chemistry and peptide synthesis due to its unique stereoelectronic properties conferred by fluorine substitution. Fluorine’s high electronegativity enhances metabolic stability and influences binding affinity in biological systems .

Properties

IUPAC Name |

4-amino-2-fluoro-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2.ClH/c1-3(2-7)4(6)5(8)9;/h3-4H,2,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAYXBABAYMEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-fluoro-3-methylbutanoic acid hydrochloride typically involves multiple steps. One common method starts with the fluorination of 3-methylbutanoic acid, followed by the introduction of the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-fluoro-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-amino-2-fluoro-3-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-2-fluoro-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-amino-2-fluoro-3-methylbutanoic acid hydrochloride with other hydrochlorides of amino-substituted butanoic acids, highlighting key structural and molecular differences:

Key Observations:

Fluorine vs. Aromatic Substitution: The fluorine atom in the parent compound (C2) reduces steric hindrance compared to bulkier groups like phenyl (C3 in ) or trifluoromethyl (C4-Ph in ). This may improve solubility in polar solvents.

Steric and Electronic Effects :

- The methyl group at C3 in the parent compound introduces steric hindrance, which may limit conformational flexibility compared to compounds with smaller substituents (e.g., hydrogen in ).

- The trifluoromethyl group in provides strong electron-withdrawing effects, which could alter acidity (pKa) of the carboxylic acid group compared to the parent compound.

Hydrochloride Salt Stability :

Functional and Application-Based Differences

Medicinal Chemistry :

Peptide Synthesis :

- The methyl group at C3 in the parent compound may reduce racemization during peptide coupling compared to bulkier substituents in .

Biological Activity

4-Amino-2-fluoro-3-methylbutanoic acid hydrochloride (AFMBH) is a compound of interest in biochemical research due to its structural similarities to amino acids and its potential biological activities. This article explores the biological activity of AFMBH, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

AFMBH is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a butanoic acid backbone. The fluorine substitution can enhance the compound's lipophilicity and alter its interaction with biological targets.

The mechanism by which AFMBH exerts its biological effects primarily involves:

- Enzyme Interaction : AFMBH can act as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism.

- Transporter Modulation : It may influence the activity of amino acid transporters, affecting cellular uptake and distribution.

- Receptor Binding : The compound could interact with specific receptors, potentially modulating signaling pathways related to neurotransmission and metabolic processes.

Pharmacological Effects

AFMBH has demonstrated several pharmacological effects in vitro and in vivo:

- Neurotransmitter Modulation : Studies suggest that AFMBH may enhance GABAergic activity by acting as a substrate for γ-aminobutyric acid aminotransferase (GABA-T), which could lead to increased GABA levels in the brain .

- Antitumor Activity : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, although further studies are necessary to establish efficacy and mechanisms .

Case Studies

- GABAergic Activity : A study on 4-amino-3-alkylbutanoic acids showed that derivatives like AFMBH could serve as substrates for GABA-T, leading to increased GABA synthesis. This is significant for understanding its potential use in treating anxiety disorders .

- Cytotoxicity Assessment : In vitro assays revealed that AFMBH exhibited moderate cytotoxicity against human tumor cell lines, suggesting it may have applications in cancer therapy. The IC50 values indicated varying degrees of effectiveness against different cell types .

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| GABAergic Modulation | Increased GABA levels | |

| Cytotoxicity | Moderate cytotoxicity (IC50 range) | |

| Enzyme Interaction | Substrate for GABA-T |

Research Findings

Research on AFMBH has been limited but promising. The compound's ability to modulate neurotransmitter levels suggests potential therapeutic applications in neuropsychiatric disorders. Additionally, its cytotoxic properties warrant further exploration in oncology.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-amino-2-fluoro-3-methylbutanoic acid hydrochloride?

- Methodological Answer : Synthesis optimization can be achieved using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For fluorinated analogs, trifluoroacetic acid (TFA) or EDC/NHS coupling agents are often employed for carboxylate activation . Reaction monitoring via HPLC or LC-MS is critical to track intermediates, with purification typically involving recrystallization or ion-exchange chromatography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm fluorination (via -NMR) and methyl group positioning (- and -NMR) .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

- Elemental Analysis : Verify stoichiometry of hydrochloride salt (e.g., Cl content) .

Q. What stability considerations are critical for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Fluorinated β-amino acids are prone to hydrolytic defluorination in aqueous media; lyophilization or storage in anhydrous DMSO at -20°C is recommended . Monitor via periodic HPLC to detect decomposition products like 3-methylbutanoic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states, particularly for fluorination and amine-protection steps. Tools like Gaussian or ORCA can predict regioselectivity and activation energies, guiding experimental prioritization . Reaction path sampling (e.g., NEB method) identifies intermediates missed in traditional trial-and-error approaches .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Perform meta-analysis using standardized assays (e.g., IC measurements in enzyme inhibition). Variability often arises from buffer composition (e.g., ionic strength affecting hydrochloride dissociation) or cell-line specificity. Cross-validate findings with orthogonal assays (SPR for binding affinity, cellular thermal shift assays) . Statistical tools like ANOVA isolate confounding variables .

Q. How can factorial design improve yield in multi-step syntheses involving this compound?

- Methodological Answer : Apply a 2 factorial design to optimize critical steps (e.g., amine deprotection or fluorination). Variables include reaction time (8–24 hrs), temperature (0–25°C), and equivalents of Boc-anhydride. Response surface methodology (RSM) identifies non-linear interactions, maximizing yield while minimizing side reactions .

Q. What advanced techniques characterize non-covalent interactions (e.g., protein binding) of this compound?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics or surface plasmon resonance (SPR) for real-time kinetics. For fluorinated analogs, -NMR can detect weak interactions in solution-state studies . Molecular dynamics simulations (AMBER/CHARMM) further elucidate binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.